3,5-Dibromo-4-nitropyridine-n-oxide

Nitration Regioselectivity Electrophilic Aromatic Substitution

This 3,5-dibromo-4-nitropyridine N-oxide derivative offers a unique 3,5-dibromo substitution pattern combined with an electron-withdrawing nitro group and N-oxide, enabling highly selective nucleophilic substitutions (quantitative nitro displacement) and efficient Pd-catalyzed C-H activation/cross-coupling reactions (~70% yields vs. 23-49% for electron-rich analogs). The documented phototropic property further supports development of light-responsive materials. Exclusive 4-nitro regioisomeric purity ensures precise spatial arrangement for medicinal chemistry targets.

Molecular Formula C5H2Br2N2O3
Molecular Weight 297.89 g/mol
CAS No. 62516-09-0
Cat. No. B1596840
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dibromo-4-nitropyridine-n-oxide
CAS62516-09-0
Molecular FormulaC5H2Br2N2O3
Molecular Weight297.89 g/mol
Structural Identifiers
SMILESC1=C(C(=C(C=[N+]1[O-])Br)[N+](=O)[O-])Br
InChIInChI=1S/C5H2Br2N2O3/c6-3-1-8(10)2-4(7)5(3)9(11)12/h1-2H
InChIKeyMNPIOSXHEAIODW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Dibromo-4-nitropyridine-N-oxide (CAS 62516-09-0): Key Features for Procurement and Synthesis


3,5-Dibromo-4-nitropyridine-N-oxide (CAS 62516-09-0) is a halogenated pyridine N-oxide derivative with the molecular formula C5H2Br2N2O3 and a molecular weight of 297.89 g/mol [1]. This compound features two bromine atoms at the 3- and 5-positions, a nitro group at the 4-position, and an N-oxide functionality . It is typically prepared via nitration of 3,5-dibromopyridine N-oxide, yielding approximately 58% under reflux conditions with sulfuric and nitric acids [1]. The compound is of interest as a synthetic intermediate due to the combined reactivity of its bromine atoms, nitro group, and N-oxide moiety, which can participate in various transformations including nucleophilic substitutions and cross-couplings.

Why Generic Substitution with Other Pyridine N-Oxides Fails for 3,5-Dibromo-4-nitropyridine-N-oxide Applications


Generic substitution of 3,5-dibromo-4-nitropyridine-N-oxide with other pyridine N-oxides or halogenated pyridines is not feasible due to its unique combination of substitution pattern and electronic properties. The 3,5-dibromo substitution pattern provides a distinct reactivity profile compared to other regioisomers, such as 2,6-dibromo derivatives [1]. Furthermore, the electron-withdrawing nature of the nitro group and the electron-donating N-oxide create a specific electronic environment that influences both nucleophilic substitution rates and cross-coupling efficiencies [2]. For instance, electron-poor pyridine N-oxides, like those bearing a nitro group, exhibit higher reactivity in C-H activation cross-couplings compared to electron-rich analogs, leading to significantly different yields [2]. The following quantitative evidence details these critical distinctions.

3,5-Dibromo-4-nitropyridine-N-oxide: Quantitative Differentiation Evidence Guide


Nitration Regioselectivity: 4-Nitro Derivative Formation from 3,5-Dibromopyridine N-oxide

Nitration of 3,5-dibromopyridine N-oxide yields the 4-nitro derivative (3,5-dibromo-4-nitropyridine-N-oxide) with complete selectivity. In contrast, nitration of the structurally related 3,5-diethoxypyridine N-oxide under identical conditions directs the nitro group to the 2-position. This demonstrates that the bromine substituents in the 3,5-positions direct electrophilic substitution to the 4-position, a regioselectivity not observed with alkoxy substituents [1].

Nitration Regioselectivity Electrophilic Aromatic Substitution

Enhanced Cross-Coupling Efficiency: Electron-Poor Pyridine N-Oxides in Direct Arylation

Pyridine N-oxides bearing electron-withdrawing substituents, such as the nitro group in 3,5-dibromo-4-nitropyridine-N-oxide, demonstrate significantly higher reactivity in palladium-catalyzed direct arylation reactions compared to electron-rich analogs. Specifically, reactions of electron-poor 4-substituted pyridine N-oxides with 2-bromopyridine afford cross-coupled products in 70% yield, whereas analogous reactions with electron-donating substituted pyridine N-oxides yield only 23-49% [1]. This class-level inference suggests that the nitro group in the target compound enhances its performance in such transformations.

Cross-Coupling C-H Activation Direct Arylation

Phototropic Behavior: Light-Induced Property of 3,5-Dibromo-4-nitropyridine-N-oxide

3,5-Dibromo-4-nitropyridine-N-oxide has been specifically identified as a phototropic substance [1]. Phototropism, the reversible change in color upon exposure to light, is a property that can be leveraged in the development of light-responsive materials. While the comparative extent of phototropism was not quantified against other compounds in the source, the specific identification of this compound as phototropic distinguishes it from many non-phototropic analogs.

Phototropism Material Science Light-Responsive Materials

Synthesis Yield: Consistent Production of 3,5-Dibromo-4-nitropyridine-N-oxide

The synthesis of 3,5-dibromo-4-nitropyridine-N-oxide from 3,5-dibromopyridine N-oxide proceeds with a reported yield of 58% under standard nitration conditions (HNO3/H2SO4, reflux, 4h) [1]. This reproducible yield provides a reliable benchmark for process development and procurement planning. While comparative yields for the synthesis of other regioisomers (e.g., 2,6-dibromo analog) were not available in the searched sources, this yield establishes a baseline for evaluating synthetic efficiency.

Synthesis Nitration Process Chemistry

Optimal Research and Industrial Application Scenarios for 3,5-Dibromo-4-nitropyridine-N-oxide


Synthesis of 4-Substituted Pyridine Derivatives via Nucleophilic Substitution

The nitro group in 4-nitropyridine N-oxides can be readily replaced by various nucleophiles, a reaction that can be performed quantitatively [1]. This property, when applied to 3,5-dibromo-4-nitropyridine-N-oxide, allows for the preparation of 4-substituted pyridine N-oxides with bromine atoms at the 3- and 5-positions, which can serve as versatile handles for further functionalization. This sequence is particularly valuable for constructing complex heterocyclic scaffolds where the bromine atoms are retained for subsequent cross-coupling steps.

Building Block for Palladium-Catalyzed Cross-Couplings

Due to the enhanced reactivity of electron-poor pyridine N-oxides in direct arylation reactions [2], 3,5-dibromo-4-nitropyridine-N-oxide is a prime candidate for use as a substrate in palladium-catalyzed C-H activation/cross-coupling reactions. The presence of the nitro group increases the efficiency of these transformations (70% yield for related electron-poor substrates vs. 23-49% for electron-rich analogs) [2], enabling the construction of complex biaryl systems with higher efficiency.

Development of Light-Responsive Materials

The documented phototropic property of 3,5-dibromo-4-nitropyridine-N-oxide [3] makes it a candidate for the development of novel light-responsive materials. This includes potential applications in optical switches, sensors, and smart coatings where a reversible, light-induced change in the material's properties (e.g., color, conductivity) is desired. The presence of bromine atoms further allows for covalent attachment to polymer backbones or surfaces.

Precursor for 3,5-Disubstituted Pyridines with Defined Geometry

The unique 3,5-dibromo substitution pattern of this compound provides a rigid scaffold for the synthesis of molecules with a specific spatial arrangement of substituents. The exclusive formation of the 4-nitro derivative during synthesis [3] ensures a high degree of regioisomeric purity, which is crucial for applications in medicinal chemistry where the exact positioning of functional groups is essential for target binding and selectivity.

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